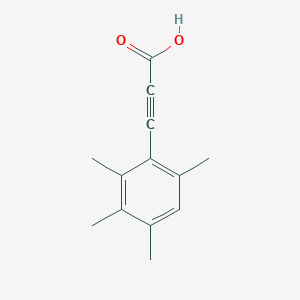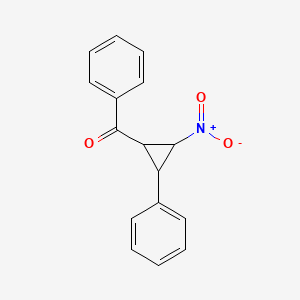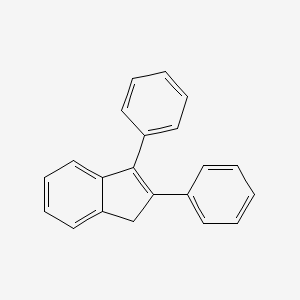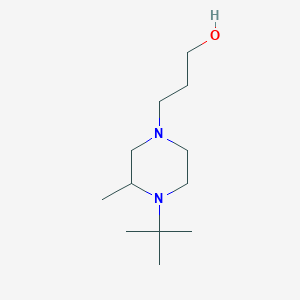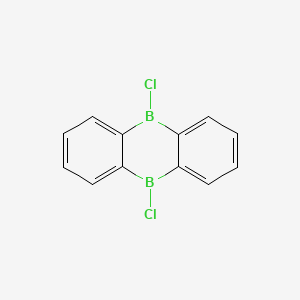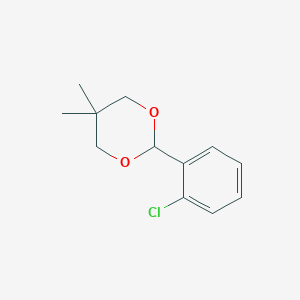![molecular formula C14H14ClNS3 B14738508 thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate CAS No. 5459-96-1](/img/structure/B14738508.png)
thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate typically involves the following steps:
Formation of Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Carbamodithioate: The carbamodithioate moiety can be introduced by reacting the thiophene derivative with N-methyl-N-[(4-chlorophenyl)methyl]amine in the presence of carbon disulfide and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-carbaldehyde share the thiophene ring structure and exhibit similar chemical properties.
Carbamodithioates: Compounds such as N-methyl-N-phenylcarbamodithioate have similar functional groups and exhibit comparable reactivity.
Uniqueness
Thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate is unique due to the combination of the thiophene ring and the carbamodithioate moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
5459-96-1 |
|---|---|
Molekularformel |
C14H14ClNS3 |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate |
InChI |
InChI=1S/C14H14ClNS3/c1-16(9-11-4-6-12(15)7-5-11)14(17)19-10-13-3-2-8-18-13/h2-8H,9-10H2,1H3 |
InChI-Schlüssel |
GEJOWBAKMWCQHS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)Cl)C(=S)SCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
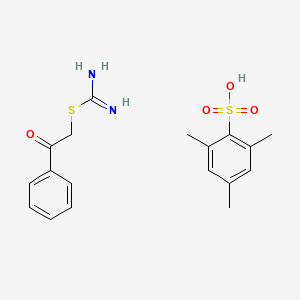
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
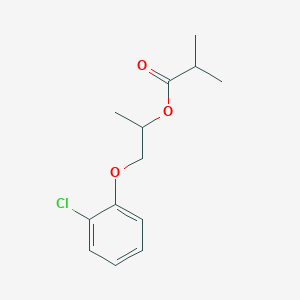

![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
